3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline
Overview
Description
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets are often involved in critical biological processes, such as inflammation, microbial infection, and cancer .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to have a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, thiazole derivatives have been shown to inhibit certain enzymes, thereby affecting metabolic pathways . The compound’s interactions with proteins and enzymes can lead to changes in their activity, which can be beneficial in therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its potential in biomedical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The thiazole ring’s aromaticity allows it to interact with nucleophilic and electrophilic sites on enzymes, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but their activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiazole derivatives are known to affect metabolic flux and alter metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Coupling with Aniline: The final step involves the coupling of the thiazole derivative with aniline through nucleophilic substitution reactions, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, alkylating agents, various solvents, and catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an aniline moiety and a methyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(7-12-8-16-9-14-12)6-10-3-2-4-11(13)5-10/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHXFTVSBKUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)CC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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